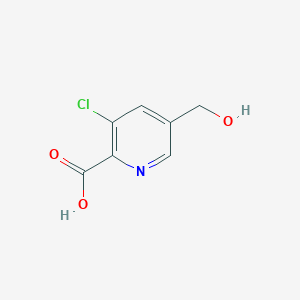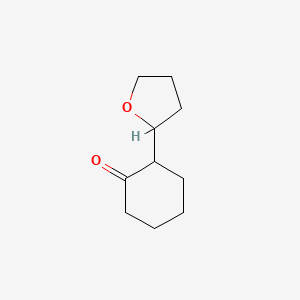
1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)-
Vue d'ensemble
Description
1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "THTPA-CHDA" and is a derivative of cyclohexanediamine. The synthesis method of this compound involves the reaction of cyclohexanediamine with tetrahydro-2H-thiopyran-4-ol, which leads to the formation of THTPA-CHDA.
Mécanisme D'action
The mechanism of action of THTPA-CHDA is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. THTPA-CHDA has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
THTPA-CHDA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including MRSA, by disrupting cell wall synthesis. THTPA-CHDA has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using THTPA-CHDA in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial cell wall synthesis. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in the field of cancer therapeutics. However, one limitation of using THTPA-CHDA in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several potential future directions for research on THTPA-CHDA. One area of interest is the development of more efficient synthesis methods for this compound, which may improve its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of THTPA-CHDA and its potential therapeutic applications. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of THTPA-CHDA as a potential therapeutic agent.
Applications De Recherche Scientifique
THTPA-CHDA has been extensively studied for its potential therapeutic applications. It has been found to have significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, THTPA-CHDA has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-N-(thian-4-yl)cyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h9-11,13H,1-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQZSDWFAHVKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191115 | |
| Record name | 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- | |
CAS RN |
1824027-06-6 | |
| Record name | 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824027-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediamine, N1-(tetrahydro-2H-thiopyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester](/img/structure/B3247817.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B3247822.png)
![2-Thiomorpholinemethanol, 4-[(2-methylphenyl)methyl]-](/img/structure/B3247833.png)
![1-Pyrrolidinecarboxylic acid, 3-[(3-chlorophenyl)cyanomethyl]-, phenylmethyl ester](/img/structure/B3247837.png)
![1-Azetidinecarboxylic acid, 3-[2-(chloromethyl)cyclopropyl]-, 1,1-dimethylethyl ester](/img/structure/B3247852.png)
![1-Piperidinecarboxylic acid, 4-[cyano(3-fluorophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247858.png)
![2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl-](/img/structure/B3247880.png)
![6-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B3247892.png)




![1-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3247937.png)